Propyl hexanoate

Catalog No.
S571174
CAS No.
626-77-7
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propyl hexanoate

CAS Number

626-77-7

Product Name

Propyl hexanoate

IUPAC Name

propyl hexanoate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(10)11-8-4-2/h3-8H2,1-2H3

InChI Key

HTUIWRWYYVBCFT-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCCC

Solubility

soluble in alcohol; insoluble in wate

Canonical SMILES

CCCCCC(=O)OCCC

Antibacterial and Antifungal Properties

Studies suggest propyl hexanoate exhibits antibacterial and antifungal properties against various pathogens. Research published in "Letters in Applied Microbiology" demonstrated its effectiveness against multiple foodborne bacteria, including Salmonella enterica Typhimurium and Escherichia coli []. Additionally, a study in "Mycologia" reported its antifungal activity against Fusarium oxysporum f. sp. cubense, a plant pathogenic fungus. These findings warrant further investigation of propyl hexanoate's potential as a natural antimicrobial agent.

Potential Modulator of Cellular Processes

Propyl hexanoate may influence various cellular processes, making it a valuable research tool. Studies in "Biochemistry Research International" suggest it can modulate the activity of enzymes involved in lipid metabolism []. Additionally, research in "Cell and Bioscience" indicates its potential role in regulating cell cycle progression []. These findings highlight the need for further exploration of propyl hexanoate's impact on cellular functions.

Other Potential Applications

Research on propyl hexanoate is ongoing, exploring its potential in various fields:

  • Food Science: As a flavoring agent with a pineapple-like aroma, propyl hexanoate is used in food and beverage applications [].
  • Biotechnology: Its ability to dissolve certain biocompatible polymers makes it a potential candidate for drug delivery systems.

Propyl hexanoate, also known as propyl caproate, is an organic compound classified as a fatty acid ester. Its chemical formula is C9H18O2C_9H_{18}O_2, and it is formed through the esterification of hexanoic acid (caproic acid) with propan-1-ol. This compound is characterized by its sweet, fruity aroma and is found in various food products, including alcoholic beverages, dairy, fruits, and certain confections. It is a hydrophobic molecule, making it practically insoluble in water .

While generally considered safe for use in flavors and fragrances, propyl hexanoate may cause mild skin irritation or respiratory discomfort upon prolonged exposure []. It is recommended to handle the compound with appropriate personal protective equipment and ensure proper ventilation.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, propyl hexanoate can be hydrolyzed back to hexanoic acid and propanol.
    C9H18O2+H2OC6H12O2+C3H8OC_9H_{18}O_2+H_2O\rightleftharpoons C_6H_{12}O_2+C_3H_{8}O
  • Transesterification: It can react with different alcohols to form other esters.
    C9H18O2+ROHC9H18O2+ROHC_9H_{18}O_2+R'OH\rightleftharpoons C_9H_{18}O_2+R'OH
  • Oxidation: Under certain conditions, propyl hexanoate may be oxidized to produce carboxylic acids or other oxidized products .

Propyl hexanoate can be synthesized through several methods:

  • Esterification Reaction:
    • Reagents: Hexanoic acid and propan-1-ol.
    • Catalyst: Acid catalyst (e.g., sulfuric acid).
    • Procedure: The reactants are mixed under reflux conditions, allowing the reaction to proceed until equilibrium is reached.
  • Transesterification:
    • Propyl hexanoate can also be synthesized from other fatty acid esters by reacting them with propan-1-ol under appropriate conditions.
  • Biotechnological Methods:
    • Some studies have explored using microbial fermentation to produce esters like propyl hexanoate from fatty acids and alcohols .

Propyl hexanoate has various applications across different industries:

  • Food Industry: Used as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Utilized in perfumes and scented products for its fruity scent.
  • Cosmetics: Incorporated into formulations for its emollient properties.
  • Chemical Intermediates: Serves as a precursor for synthesizing other chemical compounds .

Several compounds share structural similarities with propyl hexanoate, primarily other fatty acid esters. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Ethyl hexanoateC8H16O2C_8H_{16}O_2Derived from ethanol; commonly used as a flavoring agent.
Butyl hexanoateC9H18O2C_9H_{18}O_2Larger butanol group; used in perfumery and flavoring.
Methyl hexanoateC7H14O2C_7H_{14}O_2Smaller methyl group; often found in natural flavors.
Octyl hexanoateC10H20O2C_{10}H_{20}O_2Larger octanol group; used in industrial applications.

Uniqueness of Propyl Hexanoate

Propyl hexanoate stands out due to its specific fruity aroma profile and its presence in various food products, making it particularly valuable in the food and fragrance industries. Its hydrophobic nature also differentiates it from other similar compounds that may exhibit varying solubility characteristics .

Physical Description

Liquid
colourless to pale yellow liquid with an ethereal, pineapple-blackberry odou

XLogP3

2.9

Boiling Point

187.0 °C

Density

d254 0.86
0.865-0.871

Melting Point

-68.7 °C
Mp -69 °
-69°C

UNII

30A840S94U

GHS Hazard Statements

Aggregated GHS information provided by 135 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 87 of 135 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 48 of 135 companies with hazard statement code(s):;
H226 (95.83%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

626-77-7

Wikipedia

Propyl hexanoate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Hexanoic acid, propyl ester: ACTIVE

Dates

Modify: 2023-08-15

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